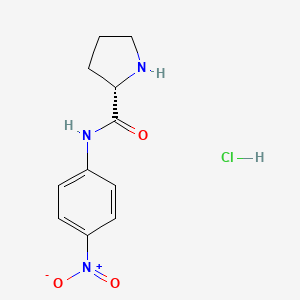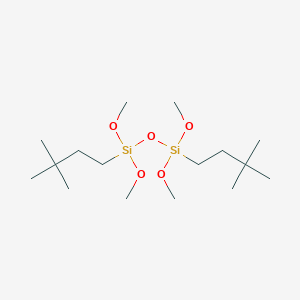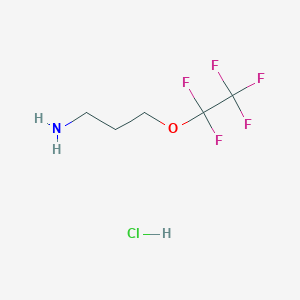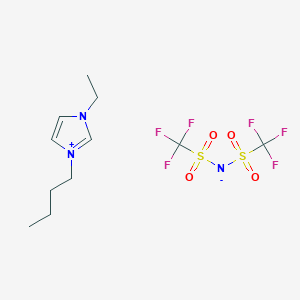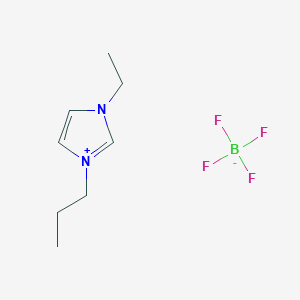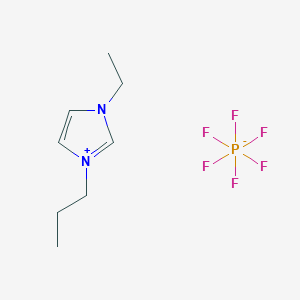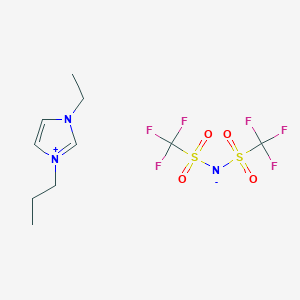
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (MPP-TFES) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and tasteless compound that is highly soluble in water, making it an ideal choice for a variety of experiments. MPP-TFES has been shown to have a number of biochemical and physiological effects, and is a useful tool for researchers in a variety of fields.
科学的研究の応用
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the study of enzymes, and in the study of drug delivery systems. It has also been used in the synthesis of peptides and nucleic acids, as well as in the study of protein-ligand interactions.
作用機序
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is an ionic compound with a positively charged quaternary ammonium group. This positive charge allows it to interact with negatively charged molecules, such as proteins and nucleic acids. The positively charged group also enables 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% to form hydrogen bonds with other molecules, which can affect the structure and function of the molecule.
Biochemical and Physiological Effects
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the solubility of proteins, as well as to increase the stability of proteins in solution. It has also been shown to increase the rate of enzyme activity, and to increase the rate of drug delivery. Additionally, 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been shown to increase the binding affinity of proteins for their ligands.
実験室実験の利点と制限
One of the main advantages of using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments is its high solubility in water. This makes it an ideal choice for a variety of experiments, as it can easily be dissolved in aqueous solutions. Additionally, it is relatively inexpensive and easy to obtain. However, it should be noted that 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is not suitable for experiments involving proteins or nucleic acids, as it can interact with these molecules and affect their structure and function.
将来の方向性
There are a number of potential future directions for 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug delivery systems. Additionally, further research could be conducted into the synthesis of polymers and peptides using 1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98%. Finally, further research could be conducted into its potential use in the study of protein-ligand interactions, as well as its potential use in the study of enzymes.
合成法
1-Methyl-3-propylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate; 98% is synthesized by the reaction of 1-methyl-3-propylpyrrolidinium bromide and 1,1,2,2-tetrafluoroethanesulfonic acid. The reaction is carried out in aqueous solution at a temperature of 70°C for two hours. The reaction product is then purified by recrystallization, resulting in a white crystalline powder with a purity of 98%.
特性
IUPAC Name |
1-methyl-3-propylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.C2H2F4O3S/c1-3-4-8-5-6-9(2)7-8;3-1(4)2(5,6)10(7,8)9/h8H,3-7H2,1-2H3;1H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMMVMXXRHADKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC[NH+](C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


